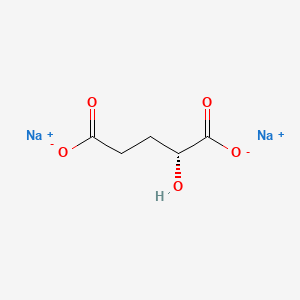
Methyl reserpate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl reserpate hydrochloride is a biochemical.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
Methyl reserpate hydrochloride has been extensively studied for its metabolism. A study highlighted a sensitive analytical procedure for reserpine and methyl reserpate, focusing on their separation and detection in animal tissues. It was found that high levels of methyl reserpate were present in rats after oral administration of reserpine, with significant differences observed based on the administration route and species (Dill, Glazko, Kazenko, & Wolf, 1956).
Hormonal Effects
Research has demonstrated that methyl-18-epi-o-methyl-reserpate hydrochloride, a reserpine analogue, can influence hormonal release. In rats, it prolonged the estrous cycle and stimulated progesterone production, suggesting its impact on lactogen release from the anterior pituitary (Gala & Reece, 1963).
Chromatographic Analysis
A study focused on the paper chromatographic procedure for separating methyl reserpate, its derivatives, and isomers. This method was useful in synthesizing, isolating, and purifying closely related alkaloids, indicating its utility in chemical analysis (Korzun & Brody, 1962).
Endocrine Pharmacology
The endocrine effects of various methyl reserpate derivatives were compared with reserpine in rats. The study highlighted differences in potency and specificity across different compounds, influencing factors like estrus, fertility, ACTH release, and kidney function (Gaunt, Renzi, & Chart, 1962).
Neurochemical Research
Methyl reserpate has been studied for its effect on norepinephrine transport and reserpine binding. The findings revealed that methyl reserpate and its derivatives can competitively inhibit norepinephrine transport into chromaffin vesicles, shedding light on the neurochemical pathways influenced by these compounds (Parti, Özkan, Harnadek, & Njus, 1987).
Eigenschaften
CAS-Nummer |
1910-71-0 |
|---|---|
Produktname |
Methyl reserpate hydrochloride |
Molekularformel |
C23H31ClN2O5 |
Molekulargewicht |
450.96 |
IUPAC-Name |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H30N2O5.ClH/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13;/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3;1H |
InChI-Schlüssel |
PHKXEQBQCMLATJ-UHFFFAOYSA-N |
SMILES |
COC1C(O)CC2CN3CCC4=C(NC5=C4C=CC(OC)=C5)C3CC2C1C(OC)=O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Methyl reserpate hydrochloride; UNII-Q4844408PB; UNII Q4844408PB; UNIIQ4844408PB. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)









